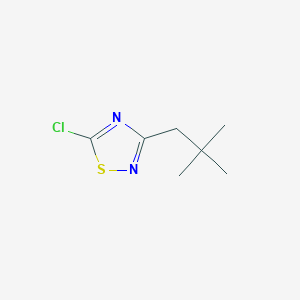
5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole (5-Cl-3-DMPT) is a compound in the thiadiazole family of compounds, which are known for their diverse biological activities. 5-Cl-3-DMPT has been studied for its potential as a therapeutic agent, and has been found to have various applications in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole has been studied for its potential as a therapeutic agent, and has been found to have various applications in the fields of biochemistry, physiology, and pharmacology. It has been investigated for its ability to inhibit the growth of cancer cells, and has been shown to have anti-inflammatory and antioxidant properties. Additionally, 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole has been studied as a potential treatment for various neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
作用机制
The exact mechanism of action of 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole is still unclear, however it is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can have beneficial effects on cognitive performance and memory. 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole has also been shown to have anti-inflammatory and antioxidant properties, which may be due to its ability to interact with various receptors and enzymes in the body.
Biochemical and Physiological Effects
5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, improve cognitive performance and memory, and reduce oxidative stress. Additionally, it has been shown to have anti-tumor effects, and has been studied for its potential to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole in laboratory experiments is its low toxicity. It has been found to be safe and well-tolerated in animal models, and has a low potential for side effects. Additionally, it is relatively easy to synthesize, and can be produced in a short amount of time. However, there are some limitations to using 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole in laboratory experiments. It is not very stable, and can easily degrade in the presence of light or air. Additionally, its effects on humans are still not well understood, and further research is needed to determine its safety and efficacy.
未来方向
Due to its potential therapeutic applications, there are many potential future directions for 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole. Further research is needed to investigate its effects on humans, and to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to investigate its potential to inhibit the growth of cancer cells, and to determine its mechanism of action. Finally, further research is needed to investigate its potential to be used as an antioxidant, anti-inflammatory, and cognitive enhancer.
合成方法
5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole can be synthesized from the reaction of 2,2-dimethylpropionyl chloride and 5-chloro-1,2,4-thiadiazole, which is a two-step process. The first step is the formation of the intermediate 2,2-dimethylpropionylthiadiazole, which is then reacted with chlorine to form the final product 5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole. The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO) at room temperature.
属性
IUPAC Name |
5-chloro-3-(2,2-dimethylpropyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S/c1-7(2,3)4-5-9-6(8)11-10-5/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCISIFYUOBFDPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)
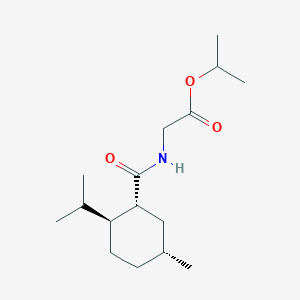

![6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one](/img/structure/B6614621.png)

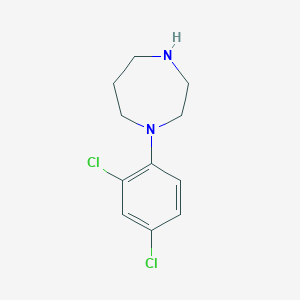
![6-methanesulfonylimidazo[1,2-a]pyrimidine](/img/structure/B6614634.png)


![tert-butyl N-[2-hydroxy-2-(piperidin-4-yl)ethyl]carbamate](/img/structure/B6614651.png)
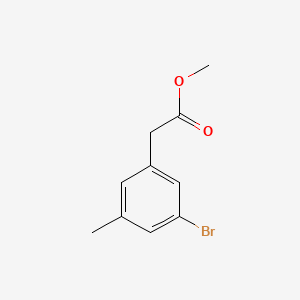
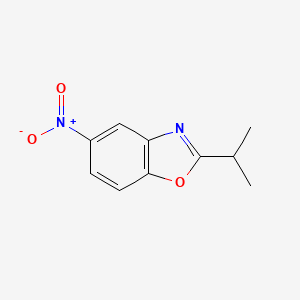
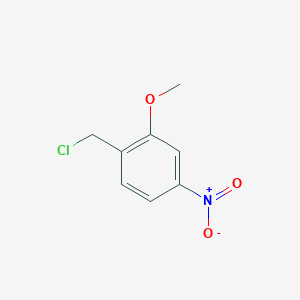
![4-[(4-ethynylphenyl)methyl]morpholine](/img/structure/B6614694.png)